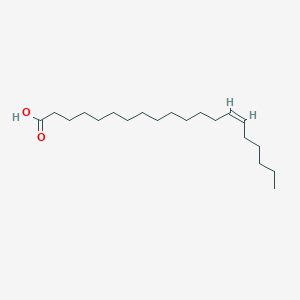

(14Z)-14-Eicosenoic acid

Descripción

Propiedades

IUPAC Name |

(Z)-icos-14-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7H,2-5,8-19H2,1H3,(H,21,22)/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUJWENALAQPCS-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313056 | |

| Record name | (14Z)-14-Eicosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17735-95-4 | |

| Record name | (14Z)-14-Eicosenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17735-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (14Z)-14-Eicosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(14Z)-14-Eicosenoic Acid in Marine Life: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(14Z)-14-Eicosenoic acid, a monounsaturated omega-6 fatty acid, is a less common isomer of eicosenoic acid found within the vast biochemical landscape of marine organisms. While its counterparts, such as gondoic acid (11-eicosenoic acid), are more frequently documented, this compound presents a unique area of interest for novel drug discovery and understanding of lipid metabolism in marine ecosystems. This technical guide provides a comprehensive overview of the known natural sources, analytical methodologies for its identification, and potential, though currently under-investigated, biological significance. The information is curated to support researchers in the fields of marine biology, natural product chemistry, and pharmacology.

Natural Sources of this compound

The occurrence of this compound in marine life appears to be limited and in low concentrations based on current scientific literature. The most definitive identification of this fatty acid has been in a marine invertebrate.

Marine Invertebrates

A key documented source of this compound is the marine sponge Tedania dirhaphis .[1] Sponges are known for their complex and often unique lipid profiles, suggesting they may be a promising phylum for discovering organisms that synthesize or accumulate this particular fatty acid.

While direct evidence in other invertebrates is scarce, the broader class of eicosenoic acids (20:1) has been identified in various marine animals. It is plausible that this compound exists in trace amounts in other invertebrates, but has not been specifically identified or quantified in broad-spectrum fatty acid profiling studies.

Fish

Research into the fatty acid composition of marine fish has extensively documented various isomers of eicosenoic acid, with gondoic acid (cis-11-eicosenoic acid) often being a significant component. While this compound has been mentioned in the context of being a potential product of fatty acid chain elongation, specific quantitative data confirming its natural occurrence in significant amounts in marine fish is not yet available in the reviewed literature. One study noted its use as an internal standard, which may suggest its rarity in the organisms being studied.

Marine Algae and Bacteria

Marine microalgae and bacteria are the primary producers of many polyunsaturated fatty acids that move up the marine food web. While various polyunsaturated fatty acids containing a double bond at the 14th position, such as (5Z,7E,9E,14Z,17Z)-icosa-5,7,9,14,17-pentaenoic acid, have been found in red algae, the specific monounsaturated this compound has not been prominently reported in these organisms.[2] Further targeted studies on the lipid profiles of diverse marine microbial species are required to ascertain its presence and abundance.

Quantitative Data

Quantitative data specifically for this compound in marine organisms is exceptionally limited. Most studies provide data for the total eicosenoic acid (20:1) content or focus on more abundant isomers.

Table 1: Quantitative Data for Eicosenoic Acid (20:1) in Select Marine Organisms

| Organism Category | Species Example | Total 20:1 (% of total fatty acids) | Specific Isomer Data for 14Z-20:1 | Reference |

| Sponges | Tedania dirhaphis | Data not specified | Present in small quantities | [1] |

| Fish | General | 0.7 - 10.5 | Not specified | |

| Algae | General | Variable | Not specified | |

| Bacteria | General | Variable | Not specified |

Note: The data for total 20:1 is provided for context, as specific quantification for the (14Z) isomer is largely unavailable.

Experimental Protocols

The analysis of this compound follows the general workflow for fatty acid analysis from biological matrices. The key steps involve lipid extraction, saponification and derivatization to fatty acid methyl esters (FAMEs), followed by chromatographic separation and identification.

Lipid Extraction

Total lipids are extracted from homogenized marine organism tissue using a solvent system, typically a mixture of chloroform and methanol, following established methods such as the Bligh-Dyer or Folch procedures.

Diagram 1: General Workflow for Lipid Extraction

Caption: Workflow for total lipid extraction from marine samples.

Saponification and Derivatization to FAMEs

The extracted lipids are saponified using a strong base (e.g., NaOH or KOH in methanol) to release the fatty acids from their glycerol backbone. The free fatty acids are then esterified, most commonly to fatty acid methyl esters (FAMEs), using a reagent such as boron trifluoride (BF3) in methanol or acidic methanol. FAMEs are more volatile and less polar than free fatty acids, making them suitable for gas chromatography.

Chromatographic Analysis

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a standard method for quantifying FAMEs. The separation of different fatty acid isomers, including positional isomers of eicosenoic acid, can be achieved using long, highly polar capillary columns (e.g., biscyanopropyl polysiloxane). Identification is based on comparing the retention times of the sample peaks with those of authentic standards.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the definitive identification of fatty acids. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the eluted FAMEs, allowing for the confirmation of their structure. For determining the exact position of the double bond in monounsaturated fatty acids, the FAMEs can be further derivatized to form picolinyl esters or dimethyloxazoline (DMOX) derivatives, which produce characteristic fragmentation patterns upon electron impact ionization.

Diagram 2: Analytical Workflow for Fatty Acid Identification

Caption: General workflow for fatty acid analysis.

Biological Activity and Signaling Pathways

There is currently a significant gap in the scientific literature regarding the specific biological activities and signaling pathways of this compound. However, based on the known roles of other monounsaturated fatty acids and eicosanoids, some potential functions can be hypothesized, which require experimental validation.

Potential Roles in Cell Membrane Fluidity

Like other monounsaturated fatty acids, this compound, when incorporated into cell membrane phospholipids, would be expected to influence membrane fluidity. The cis double bond introduces a kink in the acyl chain, disrupting the tight packing of saturated fatty acids and thereby increasing membrane fluidity. This is a crucial adaptation for marine organisms living in cold environments.

Precursor to Bioactive Metabolites

It is plausible that this compound could serve as a substrate for various enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 monooxygenases, leading to the formation of eicosanoid-like signaling molecules. These could include prostaglandins, leukotrienes, and other oxygenated derivatives with localized signaling functions in processes like inflammation and cell communication.

Diagram 3: Hypothetical Signaling Pathway

Caption: Hypothetical enzymatic conversion of this compound.

Conclusion and Future Directions

This compound remains a relatively unexplored fatty acid in the context of marine natural products. Its confirmed presence in the sponge Tedania dirhaphis suggests that targeted investigations of other marine invertebrates, particularly sponges, may reveal additional sources. The lack of quantitative data and studies on its biological activity represent significant research gaps. Future research should focus on:

-

Screening of diverse marine organisms to identify richer sources of this compound.

-

Quantitative analysis of this isomer in various marine species to understand its distribution and abundance.

-

In vitro and in vivo studies to elucidate its specific biological functions and to determine if it is a precursor to novel bioactive eicosanoids.

A deeper understanding of the sources and biological roles of this compound could open new avenues for the development of novel therapeutic agents from marine resources.

References

The Enigmatic Biosynthesis of (14Z)-14-Eicosenoic Acid: A Technical Guide for Researchers

For Immediate Release

[CITY, STATE] – [Date] – While the biological roles and therapeutic potential of various fatty acids are extensively studied, the precise biosynthetic pathway of specific isomers, such as (14Z)-14-Eicosenoic acid, often remains less characterized. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon established principles of fatty acid metabolism. Due to the limited direct research on this specific molecule, this document presents a hypothesized pathway and a general experimental framework for its elucidation.

Introduction to this compound

This compound is a monounsaturated fatty acid with a 20-carbon chain and a single cis double bond between carbons 14 and 15. While not as common as oleic acid or palmitoleic acid, its unique structure warrants investigation into its biosynthesis and potential physiological functions. Understanding its synthesis is crucial for exploring its roles in cellular processes and its potential as a biomarker or therapeutic agent.

Hypothesized Biosynthesis Pathway

Based on the current understanding of fatty acid elongation and desaturation, two primary hypothetical pathways for the synthesis of this compound can be proposed.

Pathway 1: Elongation of a C18 Precursor Followed by Desaturation

This pathway postulates the elongation of a C18 monounsaturated fatty acid, followed by a desaturation step. The most likely precursor is oleic acid (18:1 n-9).

-

Step 1: Elongation of Oleoyl-CoA. Oleoyl-CoA (18:1Δ9-CoA) is elongated by a fatty acid elongase (ELOVL) to form 11-eicosenoyl-CoA (20:1Δ11-CoA). This reaction involves the addition of a two-carbon unit from malonyl-CoA.

-

Step 2: Desaturation of 11-Eicosenoyl-CoA. The elongated product, 11-eicosenoyl-CoA, would then be desaturated by a specific fatty acid desaturase (FADS) to introduce a double bond at the Δ14 position. The existence and specificity of a Δ14-desaturase acting on a C20:1 substrate is currently unconfirmed and represents a key area for future research.

Pathway 2: Desaturation of Eicosanoic Acid

This alternative pathway involves the direct desaturation of a saturated C20 fatty acid.

-

Step 1: Synthesis of Eicosanoyl-CoA. Eicosanoyl-CoA (20:0-CoA) is synthesized through the elongation of stearoyl-CoA (18:0-CoA) by a fatty acid elongase.

-

Step 2: Desaturation of Eicosanoyl-CoA. Eicosanoyl-CoA is then desaturated by a putative Δ14-desaturase to yield (14Z)-14-Eicosenoyl-CoA.

The following diagram illustrates these hypothetical pathways:

Caption: Hypothetical biosynthetic pathways of this compound.

Key Enzymes and Their Potential Roles

-

Fatty Acid Elongases (ELOVLs): Several ELOVL enzymes exist with varying substrate specificities. ELOVL1, ELOVL3, and ELOVL6 are known to elongate saturated and monounsaturated fatty acids. Determining which specific ELOVL is responsible for the elongation step in either proposed pathway is a critical research question.

-

Fatty Acid Desaturases (FADS): The FADS family of enzymes introduces double bonds at specific positions. While Δ5, Δ6, and Δ9 desaturases are well-characterized, a Δ14-desaturase with activity towards a C20 substrate has not been definitively identified. Identifying and characterizing this putative enzyme is paramount to understanding the biosynthesis of this compound.

Experimental Protocols for Pathway Elucidation

To validate the hypothesized pathways and identify the specific enzymes involved, a series of experiments can be conducted.

General Experimental Workflow

The following diagram outlines a general workflow for investigating the biosynthesis of this compound.

Caption: A general experimental workflow for elucidating the biosynthetic pathway.

Detailed Methodologies

4.2.1. Radiolabeled Precursor Feeding Studies

-

Objective: To trace the metabolic fate of potential precursors into this compound.

-

Protocol:

-

Culture cells or tissues of interest known to produce this compound.

-

Incubate the cells/tissues with radiolabeled precursors such as [1-¹⁴C]oleic acid or [1-¹⁴C]eicosanoic acid for various time points.

-

Harvest the cells/tissues and perform total lipid extraction using a modified Folch method (chloroform:methanol, 2:1, v/v).

-

Separate the lipid classes by thin-layer chromatography (TLC) or solid-phase extraction.

-

Transesterify the fatty acids to fatty acid methyl esters (FAMEs).

-

Analyze the FAMEs by radio-gas chromatography-mass spectrometry (radio-GC-MS) to identify and quantify the radiolabeled this compound.

-

4.2.2. In Vitro Enzyme Assays

-

Objective: To determine the activity and substrate specificity of candidate elongase and desaturase enzymes.

-

Protocol for Elongase Assay:

-

Prepare microsomes from cells or tissues of interest, or from a heterologous expression system (e.g., yeast) expressing a candidate elongase.

-

Set up the reaction mixture containing:

-

Microsomal protein

-

Acyl-CoA substrate (e.g., oleoyl-CoA)

-

[¹⁴C]Malonyl-CoA

-

NADPH

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

-

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction and extract the fatty acids.

-

Analyze the products by radio-TLC or radio-HPLC to quantify the elongated fatty acid.

-

-

Protocol for Desaturase Assay:

-

Prepare microsomes as described above, from a source expressing a candidate desaturase.

-

Set up the reaction mixture containing:

-

Microsomal protein

-

[¹⁴C]Acyl-CoA substrate (e.g., eicosanoyl-CoA or 11-eicosenoyl-CoA)

-

NADH or NADPH

-

Molecular oxygen (from the air)

-

Reaction buffer

-

-

Incubate and process the reaction as for the elongase assay.

-

Analyze the products by argentation TLC (which separates based on the number and position of double bonds) or GC-MS to identify the desaturated product.

-

Quantitative Data Summary

As there is no direct experimental data available for the biosynthesis of this compound, a table of quantitative data cannot be provided at this time. The experimental approaches outlined above would be necessary to generate such data. The table below is a template that can be used to summarize future findings.

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Product(s) |

| Candidate ELOVL | Oleoyl-CoA | To be determined | To be determined | 11-Eicosenoyl-CoA |

| Candidate ELOVL | Stearoyl-CoA | To be determined | To be determined | Eicosanoyl-CoA |

| Putative Δ14-Desaturase | Eicosanoyl-CoA | To be determined | To be determined | 14-Eicosenoyl-CoA |

| Putative Δ14-Desaturase | 11-Eicosenoyl-CoA | To be determined | To be determined | 11,14-Eicosadienoyl-CoA |

Conclusion and Future Directions

The biosynthesis of this compound remains an open area of research. The hypothetical pathways presented in this guide provide a solid foundation for future investigations. The key to unraveling this pathway lies in the identification and characterization of the specific elongase and, most importantly, the putative Δ14-desaturase enzymes. The experimental protocols outlined here offer a roadmap for researchers to systematically investigate and ultimately elucidate the complete biosynthetic route of this unique fatty acid. Such knowledge will not only advance our fundamental understanding of lipid metabolism but also has the potential to uncover new biological functions and therapeutic applications for this compound.

Biological role of monounsaturated omega-7 fatty acids

An In-depth Technical Guide to the Biological Role of Monounsaturated Omega-7 Fatty Acids

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Monounsaturated omega-7 fatty acids, particularly palmitoleic acid (16:1n-7) and vaccenic acid (18:1n-7), are emerging as significant bioactive lipids with diverse roles in metabolic regulation, inflammation, and cellular communication. Once viewed primarily as components of triglycerides and cell membranes, these fatty acids are now recognized for their hormone-like functions, capable of influencing systemic metabolic homeostasis. Palmitoleic acid, identified as a "lipokine," is released by adipose tissue and exerts effects on distant organs, including the liver and skeletal muscle, to improve insulin sensitivity and suppress inflammation.[1][2][3][4] This technical guide provides a comprehensive overview of the core biological functions of omega-7 fatty acids, detailing the underlying signaling pathways, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate these effects.

Introduction to Omega-7 Monounsaturated Fatty Acids

Omega-7 fatty acids are a class of monounsaturated fats characterized by a double bond at the seventh carbon position from the omega end of the fatty acid chain.[5] The most common and biologically active members of this family are palmitoleic acid and vaccenic acid.[5] While the human body can synthesize these fatty acids endogenously, primarily from palmitic acid via the enzyme stearoyl-CoA desaturase-1 (SCD1), they are also obtained from dietary sources.[1][3][6] Rich dietary sources of palmitoleic acid include macadamia nuts, sea buckthorn oil, and certain cold-water fish, whereas vaccenic acid is found predominantly in dairy products and ruminant fats.[5][7][8][9]

Metabolic Regulation: Palmitoleic Acid as a Lipokine

A seminal discovery in the field was the identification of palmitoleic acid as a lipokine—a lipid hormone secreted by adipose tissue that communicates with and regulates the metabolic processes of distant organs.[1][4][10][11] This function positions adipose tissue not merely as a passive energy storage site but as an active endocrine organ.

The lipokine action of palmitoleic acid is critical for systemic metabolic balance.[4] Upon its release from adipocytes, it travels to the liver and skeletal muscle, where it exerts beneficial effects.[2] In skeletal muscle, it enhances insulin-stimulated glucose uptake.[12] In the liver, it has been shown to suppress fat accumulation (hepatic steatosis) and reduce insulin resistance.[2][13] This inter-organ communication is fundamental to maintaining glucose homeostasis and preventing the pathologies associated with metabolic syndrome.[8][14]

References

- 1. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipokine - Wikipedia [en.wikipedia.org]

- 3. ovid.com [ovid.com]

- 4. metabolon.com [metabolon.com]

- 5. Omega−7 fatty acid - Wikipedia [en.wikipedia.org]

- 6. brain-effect.com [brain-effect.com]

- 7. boonyandco.com [boonyandco.com]

- 8. martinswellness.com [martinswellness.com]

- 9. nutritionaloutlook.com [nutritionaloutlook.com]

- 10. Omega-7 Top Benefits - Life Extension [lifeextension.com]

- 11. todayspractitioner.com [todayspractitioner.com]

- 12. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation [pubmed.ncbi.nlm.nih.gov]

- 13. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Omega-7 Protects and Metabolic Syndrome - page 1 - Life Extension [lifeextension.com]

An In-depth Technical Guide to C20:1 Fatty Acids: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosenoic acids, commonly designated as C20:1, are monounsaturated fatty acids (MUFAs) containing a 20-carbon chain with a single double bond. These fatty acids and their isomers are found in a variety of natural sources, including fish oils, and the oils of jojoba, mustard seed, and guarana.[1][2] Their unique structures impart specific physical and chemical properties that are of significant interest in the fields of nutrition, cellular signaling, and drug development. This guide provides a comprehensive overview of the core physical and chemical characteristics of C20:1 fatty acids, detailed experimental protocols for their analysis, and a visualization of their role in cellular signaling pathways.

Nomenclature and Common Isomers

The position of the double bond along the 20-carbon chain defines the specific isomer of eicosenoic acid. The most commonly studied isomers include:

-

Gadoleic Acid (cis-9-Eicosenoic Acid; 20:1n-11): An omega-11 fatty acid commonly found in fish oils, such as cod liver oil.[2][3][4]

-

Gondoic Acid (cis-11-Eicosenoic Acid; 20:1n-9): An omega-9 fatty acid present in various plant oils and nuts, notably jojoba oil.[2][5][6]

-

Paullinic Acid (cis-13-Eicosenoic Acid; 20:1n-7): An omega-7 fatty acid found in sources like guarana.[2][7][8]

Physical Properties

The physical properties of C20:1 fatty acids are influenced by their long carbon chain and the presence of a single cis double bond, which introduces a kink in the molecule, affecting its packing and intermolecular interactions.[9]

Table 1: Physical Properties of C20:1 Fatty Acid Isomers

| Property | Gadoleic Acid (cis-9-eicosenoic acid) | Gondoic Acid (cis-11-eicosenoic acid) | Paullinic Acid (cis-13-eicosenoic acid) | Saturated Analogue: Arachidic Acid (C20:0) |

| Molecular Formula | C₂₀H₃₈O₂[3] | C₂₀H₃₈O₂[5] | C₂₀H₃₈O₂[7] | C₂₀H₄₀O₂ |

| Molecular Weight | 310.51 g/mol [3] | 310.51 g/mol [5][6] | 310.522 g·mol−1[7] | 312.5 g/mol [10] |

| Melting Point | 23-24 °C[3] | 23-24 °C[5][11] | 13.4 °C[12] | 75.4 °C[10] |

| Boiling Point | - | 426.3±14.0 °C at 760 mmHg[11] | - | 328 °C at 760 mmHg[10] |

| Density | - | 0.883 g/mL[5] | - | - |

| Solubility in Water | Practically insoluble[3] | Insoluble | Insoluble | Insoluble |

| Solubility in Organic Solvents | Soluble in organic solvents[3] | Soluble in DMSO (95 mg/mL)[6] | Soluble in organic solvents | Soluble in organic solvents[13] |

Chemical Properties

The chemical reactivity of C20:1 fatty acids is primarily dictated by the carboxylic acid group and the double bond.

Table 2: Chemical Properties and Reactivity of C20:1 Fatty Acids

| Property | Description |

| Acidity (pKa) | C20:1 fatty acids are weakly acidic.[3] The pKa is influenced by the long, hydrophobic chain, with experimental values for similar long-chain fatty acids being significantly higher than short-chain counterparts when in a lipid environment.[14][15] |

| Oxidation Stability | The presence of a double bond makes C20:1 fatty acids susceptible to oxidation, leading to the formation of hydroperoxides and secondary oxidation products.[6] The rate of oxidation is significantly lower than that of polyunsaturated fatty acids.[16] |

| Reactivity | The carboxylic acid group can undergo esterification to form fatty acid esters. The double bond can participate in addition reactions, such as hydrogenation, which converts the unsaturated fatty acid to its saturated form (arachidic acid). |

Experimental Protocols

Determination of Melting Point (Capillary Method)

This protocol is a standard method for determining the melting point of solid fatty acids.[4][13]

Materials:

-

Fatty acid sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or a beaker with a heating mantle and a thermometer

-

Stirring mechanism

Procedure:

-

Ensure the fatty acid sample is dry and in a powdered form.

-

Pack a small amount of the fatty acid into the sealed end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, while observing the sample.

-

The melting point is the temperature range from which the first drop of liquid appears to the temperature at which the entire sample has melted.

Determination of Boiling Point by Thermogravimetric Analysis (TGA)

This method is suitable for determining the boiling point of fatty acids with low volatility.[17][18]

Materials:

-

Thermogravimetric Analyzer (TGA)

-

Fatty acid sample

-

Inert gas (e.g., Nitrogen)

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Place a small, accurately weighed amount of the fatty acid sample into the TGA sample pan.

-

Heat the sample under a controlled flow of inert gas at a constant heating rate (e.g., 10 °C/min).

-

The boiling point is determined as the temperature at which the maximum rate of mass loss occurs, which corresponds to the peak of the first derivative of the TGA curve.

Determination of pKa by Titration

This protocol outlines the determination of the apparent acid dissociation constant (pKa) of a fatty acid.[7]

Materials:

-

Fatty acid sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

High pH buffer solution (e.g., pH > 10)

-

pH meter

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve a known amount of the fatty acid in the high pH buffer solution to ensure it is in its deprotonated (anionic) form.

-

Calibrate the pH meter using standard buffer solutions.

-

Place the fatty acid solution in a beaker with a magnetic stir bar and begin stirring.

-

Titrate the solution with the standardized HCl solution, recording the pH after each addition of acid.

-

Continue the titration until the pH has dropped significantly.

-

Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the resulting S-shaped titration curve.

Assessment of Oxidative Stability (Oxitest Method)

The Oxitest method is an accelerated technique to evaluate the resistance of fats and oils to oxidation.[19]

Materials:

-

Oxitest reactor

-

Fatty acid sample

-

Oxygen source

Procedure:

-

Place a known amount of the fatty acid sample into the titanium chambers of the Oxitest reactor.

-

Seal the chambers and purge with oxygen to a set pressure (e.g., 6 bar).

-

Set the temperature to a desired level (e.g., 90-110 °C) to accelerate oxidation.

-

The instrument monitors the pressure drop over time, which is indicative of oxygen consumption during oxidation.

-

The result is expressed as the Induction Period (IP), which is the time taken for a rapid decrease in pressure to occur. A longer IP indicates higher oxidative stability.

Lipid Extraction and Fatty Acid Analysis by GC-MS

This workflow describes the extraction of lipids from a biological sample and subsequent analysis of the fatty acid composition.[3][8][20]

Materials:

-

Biological sample

-

Chloroform, Methanol, Water (for Folch or Bligh-Dyer extraction)

-

Internal standard (e.g., a fatty acid not present in the sample)

-

Reagents for transesterification (e.g., methanolic HCl or BF₃ in methanol)

-

Hexane or other suitable organic solvent

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Lipid Extraction:

-

Homogenize the sample in a chloroform:methanol mixture (e.g., 2:1 v/v for the Folch method).

-

Add water to induce phase separation. The lipids will partition into the lower chloroform layer.

-

Collect the chloroform layer and evaporate the solvent under a stream of nitrogen.

-

-

Transesterification:

-

Redissolve the lipid extract in a known volume of solvent.

-

Add the internal standard.

-

Perform transesterification by heating the sample with a methylating agent to convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs).

-

-

GC-MS Analysis:

-

Inject the FAMEs solution into the GC-MS.

-

The FAMEs are separated based on their boiling points and polarity on the GC column.

-

The separated FAMEs are then ionized and fragmented in the mass spectrometer, allowing for their identification based on their mass spectra and retention times compared to known standards.

-

Quantification is achieved by comparing the peak area of each FAME to the peak area of the internal standard.

-

Signaling Pathways and Experimental Workflows

Recent research has highlighted the role of C20:1 fatty acids, particularly Gondoic acid, in cellular signaling, demonstrating its anti-inflammatory properties.[17][21]

Gondoic Acid and the PKCθ/ERK/STAT3 Signaling Pathway

Gondoic acid has been shown to exert anti-inflammatory effects by inhibiting the production of reactive oxygen species (ROS) and suppressing the Protein Kinase C theta (PKCθ)/Extracellular signal-regulated kinase (ERK)/Signal transducer and activator of transcription 3 (STAT3) signaling pathway.[17][21]

Caption: Inhibition of the LPS-induced PKCθ/ERK/STAT3 pathway by Gondoic Acid.

Experimental Workflow: Investigating the Effect of Gondoic Acid on ROS Production and STAT3 Phosphorylation

The following workflow outlines a typical experiment to investigate the mechanism of action of Gondoic acid.

Caption: Workflow for studying Gondoic Acid's effect on inflammation.

Conclusion

C20:1 fatty acids represent a diverse group of molecules with distinct physical and chemical properties based on the position of their double bond. Their characterization through established analytical techniques is crucial for understanding their biological roles and harnessing their potential in various applications, from nutritional science to the development of novel therapeutics. The anti-inflammatory effects of Gondoic acid, mediated through the inhibition of key signaling pathways, underscore the importance of continued research into these fascinating lipids.

References

- 1. ANALYSIS OF LIPIDS [people.umass.edu]

- 2. sinh.cas.cn [sinh.cas.cn]

- 3. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. 2.5. Determination of Fat Melting Point [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. btsa.com [btsa.com]

- 7. researchgate.net [researchgate.net]

- 8. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lipidmaps.org [lipidmaps.org]

- 10. fulir.irb.hr [fulir.irb.hr]

- 11. researchgate.net [researchgate.net]

- 12. Mass Spectrometry and Eicosanoid Analysis | Semantic Scholar [semanticscholar.org]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. Calculation of apparent pKa values of saturated fatty acids with different lengths in DOPC phospholipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. Fatty Acid Composition as a Predictor for the Oxidation Stability of Korean Vegetable Oils with or without Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. [PDF] Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis | Semantic Scholar [semanticscholar.org]

- 19. Determination of the Oxidation Stability of Fats and Oils [velp.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Gondoic acid alleviates LPS‑induced Kupffer cells inflammation by inhibiting ROS production and PKCθ/ERK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 20-Carbon Monounsaturated Fatty Acids: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: While direct research on the therapeutic effects of 14-eicosenoic acid is currently limited, this technical guide explores the significant biological activities of closely related 20-carbon fatty acids. This document will first summarize the known information regarding 14(Z)-eicosenoic acid. Subsequently, it will provide an in-depth analysis of two structurally similar and well-researched molecules: cis-11,14-eicosadienoic acid and 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). This guide will adhere to a technical format, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key signaling pathways using Graphviz diagrams to facilitate a comprehensive understanding of their therapeutic potential.

14(Z)-Eicosenoic Acid: Current Knowledge

14(Z)-eicosenoic acid is a monounsaturated omega-6 fatty acid.[1] Current scientific literature on the specific therapeutic effects of 14-eicosenoic acid is sparse. It has been identified in small quantities in marine organisms, including the sponge Tedania dirhaphis and the goldfish (Carassius auratus).[1] Preliminary understanding suggests that it may be a product of the fatty acid chain elongation of 12(Z)-oleic acid.[1] However, to date, there is a lack of published in-depth studies detailing its pharmacological activity, mechanism of action, or therapeutic potential.

cis-11,14-Eicosadienoic Acid: Anti-Inflammatory Properties

cis-11,14-eicosadienoic acid, a polyunsaturated fatty acid, has demonstrated notable anti-inflammatory effects. Its primary mechanism of action involves the modulation of inflammatory responses in immune cells, particularly macrophages and neutrophils.

Quantitative Data: Modulation of Inflammatory Mediators

The following table summarizes the effects of cis-11,14-eicosadienoic acid on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophages.

| Inflammatory Mediator | Effect of cis-11,14-Eicosadienoic Acid | Reference |

| Nitric Oxide (NO) | Decreased production | [2] |

| Prostaglandin E2 (PGE2) | Increased production | [2] |

| Tumor Necrosis Factor-α (TNF-α) | Increased production | [2] |

Note: The increase in PGE2 and TNF-α, while seemingly pro-inflammatory, may be part of a complex negative feedback mechanism in prolonged inflammation, as suggested by the study authors.[2]

Experimental Protocol: Macrophage Inflammation Assay

Objective: To determine the effect of cis-11,14-eicosadienoic acid on the production of inflammatory mediators by macrophages.

Cell Line: Murine RAW264.7 macrophages.

Methodology:

-

Cell Culture: RAW264.7 macrophages are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with varying concentrations of cis-11,14-eicosadienoic acid for a specified period.

-

Stimulation: Macrophages are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Prostaglandin E2 (PGE2) and Tumor Necrosis Factor-α (TNF-α): Levels of these cytokines in the culture medium are quantified using enzyme-linked immunosorbent assays (ELISAs).

-

-

Data Analysis: The results are analyzed to determine the dose-dependent effects of cis-11,14-eicosadienoic acid on the production of these inflammatory molecules.[2]

Signaling Pathway: Inhibition of Leukotriene B4 (LTB4) Signaling

One of the key anti-inflammatory mechanisms of cis-11,14-eicosadienoic acid is its ability to inhibit the binding of leukotriene B4 (LTB4) to its receptor, BLT1, on neutrophils.[3] LTB4 is a potent chemoattractant and activator of leukocytes.[4] By blocking this interaction, cis-11,14-eicosadienoic acid can reduce neutrophil-mediated inflammation.

14,15-Dihydroxyeicosatrienoic Acid (14,15-DHET): A PPARα Agonist

14,15-DHET is a metabolite of the epoxyeicosatrienoic acid (EET) pathway and has emerged as a potent endogenous activator of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.

Quantitative Data: PPARα Activation

The following table presents quantitative data on the activation of PPARα by 14,15-DHET.

| Parameter | Value | Cell Line | Assay | Reference |

| PPARα Activation (at 10 µM) | 12-fold increase | COS-7 | Luciferase Assay | [5] |

| Binding Affinity (Kd) | 1.4 µM | - | Radioligand Binding | [5] |

Experimental Protocol: PPARα Activation Assay

Objective: To quantify the activation of PPARα by 14,15-DHET.

Cell Line: COS-7 cells.

Methodology:

-

Transfection: COS-7 cells are co-transfected with expression vectors for PPARα and a PPARα-responsive reporter construct containing a luciferase gene under the control of a PPARα-responsive promoter.

-

Treatment: The transfected cells are treated with 14,15-DHET at various concentrations. A known PPARα agonist (e.g., Wy-14643) is used as a positive control.

-

Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The fold increase in luciferase activity relative to untreated control cells is calculated to determine the extent of PPARα activation.[5]

Signaling Pathway: PPARα Activation by 14,15-DHET

The signaling cascade leading to PPARα activation by 14,15-DHET involves the metabolic conversion of its precursor, 14,15-EET.

Conclusion

While the therapeutic landscape of 14-eicosenoic acid remains to be elucidated, the significant anti-inflammatory and metabolic regulatory roles of its structural analogs, cis-11,14-eicosadienoic acid and 14,15-DHET, underscore the potential of 20-carbon fatty acids as a promising area for drug discovery and development. The detailed experimental protocols and signaling pathways presented herein for these related compounds can serve as a foundational framework for future investigations into the biological activities of 14-eicosenoic acid and other novel lipid mediators. Further research is warranted to isolate and characterize the specific effects of 14-eicosenoic acid to fully comprehend its potential therapeutic applications.

References

- 1. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]

- 5. 14,15-Dihydroxyeicosatrienoic acid activates peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Uptake and Metabolism of (14Z)-14-Eicosenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the cellular uptake and metabolic pathways of (14Z)-14-Eicosenoic acid (Gondoic Acid), a monounsaturated omega-6 fatty acid. The information presented herein is synthesized from contemporary scientific literature to support research and development activities in cellular metabolism and lipidomics.

Overview of this compound

This compound, also known as gondoic acid (20:1n-6), is a long-chain monounsaturated fatty acid. While not as common as oleic acid (18:1n-9), it is present in various natural sources and plays a role in cellular lipid pools. Understanding its transport into the cell and subsequent metabolic fate is crucial for elucidating its physiological and pathological roles.

Cellular Uptake Mechanisms

The entry of long-chain fatty acids like this compound into cells is a complex process involving both passive diffusion and protein-mediated transport. The latter is facilitated by a suite of membrane-associated proteins that bind and shuttle fatty acids across the plasma membrane.

Key protein families involved in fatty acid uptake include:

-

Fatty Acid Translocase (FAT/CD36): A versatile scavenger receptor that binds various ligands, including long-chain fatty acids.

-

Fatty Acid Transport Proteins (FATPs): A family of six proteins (FATP1-6) that facilitate fatty acid uptake, often coupled with acyl-CoA synthetase activity.

-

Plasma Membrane-bound Fatty Acid Binding Proteins (FABPpm): These proteins help concentrate fatty acids at the cell surface.

The general workflow for studying the uptake of this fatty acid is outlined below.

The Role of (14Z)-14-Eicosenoic Acid in Cell Membranes: A Technical Guide for Researchers

November 2025

Abstract

(14Z)-14-Eicosenoic acid, a C20:1 monounsaturated fatty acid, is an intriguing component of cellular lipids, though its specific functions within the cell membrane are not as extensively characterized as those of other fatty acids like oleic or arachidonic acid. This technical guide synthesizes the available information on its role, focusing on its influence on membrane-initiated signaling pathways and its putative effects on membrane biophysical properties. We provide an in-depth look at its known anti-inflammatory signaling cascade, detailed experimental protocols for its study, and a framework for future research into its direct impact on the physical characteristics of the cell membrane. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the cellular functions of this long-chain monounsaturated fatty acid.

Introduction: The Enigma of Long-Chain Monounsaturated Fatty Acids

Cellular membranes are dynamic structures whose functions are critically dependent on their lipid composition. Fatty acids, as the primary constituents of phospholipids, dictate many of the membrane's biophysical properties, including fluidity, thickness, and the formation of specialized microdomains known as lipid rafts.[1] While the roles of saturated and polyunsaturated fatty acids have been studied extensively, long-chain monounsaturated fatty acids (LC-MUFAs) like this compound represent a less-explored frontier.

This compound, a positional isomer of gondoic acid (11Z-eicosenoic acid), is a twenty-carbon fatty acid with a single cis double bond at the fourteenth carbon from the carboxyl end.[2] Its length and degree of unsaturation suggest it plays a role in modulating membrane fluidity and interacting with membrane-associated proteins. The most significant body of research to date points to its role in cellular signaling, particularly in the context of inflammation.

Known Function: Anti-inflammatory Signaling

Recent studies have elucidated a key role for gondoic acid, an isomer of this compound, in mitigating inflammatory responses in Kupffer cells, the resident macrophages of the liver. This effect is primarily mediated through the inhibition of a specific signaling cascade.

Inhibition of the PKCθ/ERK/STAT3 Pathway

Gondoic acid has been shown to alleviate lipopolysaccharide (LPS)-induced inflammation by blocking the PKCθ/ERK/STAT3 signaling pathway.[3] This pathway is a critical component of the inflammatory response. The proposed mechanism involves the following key steps:

-

Reduction of Reactive Oxygen Species (ROS): Gondoic acid treatment leads to a decrease in the production of ROS, which are potent activators of inflammatory signaling.

-

Inhibition of PKCθ Activation: Protein Kinase C theta (PKCθ) is a novel PKC isoform that is crucial for T-cell activation and is implicated in inflammatory responses.[3] Its activation is dependent on the second messenger diacylglycerol (DAG) at the cell membrane.[4] While the precise mechanism is still under investigation, it is plausible that gondoic acid alters the membrane environment, potentially by modifying lipid raft composition or fluidity, thereby preventing the optimal localization and activation of PKCθ.

-

Downstream Effects: The inhibition of PKCθ prevents the subsequent phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK) and the Signal Transducer and Activator of Transcription 3 (STAT3), leading to a significant reduction in the expression of pro-inflammatory factors.

The signaling pathway is illustrated in the diagram below.

Putative Functions in the Cell Membrane

While direct quantitative data for this compound is limited, its effects on the biophysical properties of the cell membrane can be inferred from its structure and studies on similar long-chain monounsaturated fatty acids.

Membrane Fluidity

Membrane fluidity is a measure of the viscosity of the lipid bilayer and affects the diffusion and rotation of membrane proteins and other molecules.[1] The fluidity is largely determined by the length and saturation of the fatty acid tails of the phospholipids.

-

Unsaturation and Fluidity: The single cis double bond in this compound introduces a kink in its acyl chain. This kink disrupts the tight packing of adjacent phospholipid tails, thereby increasing the free volume within the membrane and enhancing its fluidity.[5]

-

Chain Length and Fluidity: Longer fatty acid chains, such as the C20 chain of eicosenoic acid, tend to have stronger van der Waals interactions, which can decrease membrane fluidity.[6]

The overall effect of this compound on membrane fluidity is likely a balance between the fluidizing effect of its cis double bond and the ordering effect of its long acyl chain. It is hypothesized that its primary role is to maintain membrane fluidity within a homeostatic range.

Lipid Raft Modulation

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and saturated fatty acids.[7] They serve as platforms for cellular signaling by concentrating or excluding specific proteins. The incorporation of unsaturated fatty acids into membrane phospholipids can modulate the structure and stability of lipid rafts.[8]

It is plausible that the incorporation of this compound into phospholipids could lead to:

-

Disruption of Lipid Rafts: The kinked structure of this fatty acid may be sterically incompatible with the tightly packed lipids of the ordered raft domains, leading to their destabilization or a change in their composition.[9]

-

Altered Protein Localization: By modulating lipid rafts, this compound could influence the localization of signaling proteins, such as PKCθ, which are known to translocate to specific membrane domains upon activation.[10] This could be a key mechanism by which it exerts its anti-inflammatory effects.

Experimental Protocols

To facilitate further research into the membrane functions of this compound, this section provides detailed methodologies for key experiments.

Preparation of Fatty Acid Solutions for Cell Culture

The poor solubility of long-chain fatty acids in aqueous media requires careful preparation for cell culture experiments. The most common method involves complexing the fatty acid to bovine serum albumin (BSA).

Objective: To prepare a stock solution of this compound complexed to BSA for treating cultured cells.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) solution, 0.1 M

-

Ethanol, absolute

-

Fatty acid-free BSA

-

Phosphate-buffered saline (PBS), sterile

-

Water bath or incubator at 37°C

-

Sterile filters (0.22 µm)

Procedure:

-

Saponification: Dissolve a precise amount of this compound in a small volume of ethanol. Add an equimolar amount of 0.1 M NaOH to convert the fatty acid to its sodium salt. Gently warm the solution at 37°C for 15-30 minutes to ensure complete saponification.

-

BSA Solution Preparation: Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS. Stir gently at 37°C until the BSA is completely dissolved. Do not vortex, as this can denature the protein.

-

Complexation: While stirring the BSA solution at 37°C, slowly add the fatty acid salt solution dropwise. The molar ratio of fatty acid to BSA is critical and should be optimized for the specific cell line, typically ranging from 2:1 to 6:1.

-

Incubation: Continue to stir the mixture at 37°C for at least 1 hour to allow for complete complexation.

-

Sterilization and Storage: Sterile-filter the final solution through a 0.22 µm filter. Aliquot and store at -20°C for long-term use.

A schematic of this workflow is provided below.

Measurement of Membrane Fluidity using Laurdan GP Microscopy

Laurdan is a fluorescent probe that is sensitive to the polarity of its environment in the membrane. Its emission spectrum shifts from blue in ordered, gel-phase membranes to green in disordered, liquid-crystalline phase membranes. This shift can be quantified using the Generalized Polarization (GP) value.[11]

Objective: To quantify changes in cell membrane fluidity after treatment with this compound.

Materials:

-

Cultured cells grown on glass-bottom dishes

-

This compound-BSA complex (from Protocol 4.1)

-

Laurdan stock solution (e.g., 2 mM in DMSO)

-

Imaging medium (e.g., HBSS or phenol red-free medium)

-

Two-photon or confocal microscope equipped with appropriate filters for Laurdan imaging.

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of the this compound-BSA complex for an optimized duration (e.g., 24 hours). Include a BSA-only control.

-

Laurdan Staining: Wash the cells with imaging medium. Add imaging medium containing Laurdan (final concentration typically 5-10 µM) and incubate for 30-60 minutes at 37°C.

-

Imaging: Wash the cells to remove excess Laurdan. Acquire images using a two-photon microscope (excitation ~780-800 nm) or a confocal microscope. Simultaneously collect emission intensity in two channels: one for the ordered phase (e.g., 400-460 nm) and one for the disordered phase (e.g., 470-530 nm).

-

GP Calculation: The GP value for each pixel is calculated using the formula: GP = (Iordered - G * Idisordered) / (Iordered + G * Idisordered) Where Iordered and Idisordered are the intensities in the respective channels, and G is a correction factor determined for the specific microscope setup.

-

Analysis: Generate GP images and histograms to visualize and quantify the changes in membrane fluidity between control and treated cells. A decrease in the GP value indicates an increase in membrane fluidity.

Analysis of Phospholipid Acyl Chain Composition by Mass Spectrometry

This protocol allows for the determination of how this compound is incorporated into different phospholipid classes within the cell membrane.

Objective: To quantify the incorporation of this compound into membrane phospholipids.

Materials:

-

Control and fatty acid-treated cultured cells

-

Bligh-Dyer lipid extraction reagents (chloroform, methanol, water)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

-

Internal standards for major phospholipid classes

Procedure:

-

Cell Harvesting: Harvest control and treated cells, and wash with cold PBS.

-

Lipid Extraction: Perform a total lipid extraction using the Bligh-Dyer method.[12]

-

Phospholipid Separation: Separate the major phospholipid classes (e.g., phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine, phosphatidylinositol) from the total lipid extract using liquid chromatography.

-

Mass Spectrometry Analysis: Analyze the fatty acid composition of each phospholipid class by tandem mass spectrometry (MS/MS).[13] This will involve fragmentation of the parent phospholipid ions to identify the constituent fatty acyl chains.

-

Quantification: Identify and quantify the phospholipid species containing a C20:1 acyl chain by comparing their abundance to the internal standards.

Data Presentation: Expected Outcomes

While specific data for this compound is not yet available, we present hypothetical data tables based on expected outcomes from the described experiments. These tables serve as a template for researchers to populate with their own findings.

Table 1: Hypothetical Laurdan GP Values in Treated Cells

| Treatment Group | Mean GP Value (± SD) | Change from Control |

| Control (BSA only) | 0.45 (± 0.05) | - |

| 50 µM this compound | 0.38 (± 0.06) | -15.6% |

| 100 µM this compound | 0.32 (± 0.07) | -28.9% |

A decrease in GP value would indicate increased membrane fluidity.

Table 2: Hypothetical Incorporation of this compound into Phospholipids

| Phospholipid Class | % of Total C20:1 Incorporation |

| Phosphatidylcholine (PC) | 45% |

| Phosphatidylethanolamine (PE) | 35% |

| Phosphatidylserine (PS) | 10% |

| Phosphatidylinositol (PI) | 8% |

| Other | 2% |

This data would reveal the preferential acylation of this compound into specific phospholipid head group classes.

Conclusion and Future Directions

This compound is an emerging player in the complex world of membrane biology. Its established role in downregulating inflammatory signaling pathways highlights its potential as a therapeutic agent and a modulator of cellular function. The primary gap in our current understanding is the lack of direct biophysical data linking its presence in the membrane to these signaling outcomes.

Future research should prioritize:

-

Quantitative Biophysical Studies: Performing the experiments outlined in this guide, such as Laurdan GP microscopy and fluorescence anisotropy, to obtain concrete data on how this compound alters membrane fluidity and order.

-

Lipid Raft Proteomics: Investigating how the incorporation of this fatty acid alters the protein and lipid composition of lipid rafts.

-

Enzymatic Activity Assays: Determining the effect of membrane lipid remodeling by this compound on the activity of membrane-bound enzymes, particularly those involved in the production of second messengers like diacylglycerol.

By systematically addressing these questions, the scientific community can build a comprehensive understanding of the multifaceted roles of this compound in cell membrane function and its implications for human health and disease.

References

- 1. Membrane fluidity - Wikipedia [en.wikipedia.org]

- 2. LIPID MAPS [lipidmaps.org]

- 3. Protein Kinase C Theta (PKCθ): A Key Player in T Cell Life and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Regulation of PKC-θ function by phosphorylation in T cell receptor signaling [frontiersin.org]

- 5. The influence of fatty acids on model cholesterol/phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. Modulation of lipid rafts by Omega-3 fatty acids in inflammation and cancer: implications for use of lipids during nutrition support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Membrane lipid raft organization is uniquely modified by n-3 polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Long chain-polyunsaturated fatty acids modulate membrane phospholipid composition and protein localization in lipid rafts of neural stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrospray ionization mass spectrometry analysis of changes in phospholipids in RBL-2H3 mastocytoma cells during degranulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of (14Z)-14-Eicosenoic Acid using GC-FID

Audience: Researchers, scientists, and drug development professionals.

Introduction

(14Z)-14-Eicosenoic acid, a long-chain monounsaturated fatty acid, is of growing interest in various research fields, including nutrition, metabolism, and drug development. Accurate quantification of this compound in biological and pharmaceutical matrices is crucial for understanding its physiological roles and for quality control in therapeutic formulations. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used analytical technique for the quantitative analysis of fatty acids.[1][2] This application note provides a detailed protocol for the quantification of this compound, involving lipid extraction, derivatization to its fatty acid methyl ester (FAME), and subsequent analysis by GC-FID.

Experimental Protocols

A critical step in the analysis of fatty acids by GC is their conversion to volatile methyl esters (FAMEs), as free fatty acids are not suitable for direct injection due to their polarity and potential for adsorption in the GC system.[2][3] The following protocols describe a comprehensive workflow from sample preparation to GC-FID analysis.

1. Lipid Extraction (Folch Method)

This protocol is suitable for extracting lipids from various biological samples.

-

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Sample homogenizer

-

Centrifuge

-

-

Procedure:

-

Homogenize the sample in a 2:1 (v/v) mixture of chloroform and methanol to a final volume 20 times the volume of the sample.

-

Agitate the mixture for 15-20 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution to the mixture.

-

Centrifuge at low speed (e.g., 2000 rpm) for 5 minutes to separate the phases.

-

Carefully collect the lower chloroform layer containing the lipids.

-

Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

-

2. Derivatization to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol (BF3-MeOH)

This is a widely used and effective method for the methylation of fatty acids.[4]

-

Materials:

-

14% Boron trifluoride in methanol (BF3-MeOH)

-

Toluene

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To the dried lipid extract, add 2 mL of toluene and 3 mL of 14% BF3-MeOH.

-

Incubate the mixture in a sealed tube at 100°C for 60 minutes in a heating block or water bath.

-

Cool the tube to room temperature.

-

Add 5 mL of hexane and 2 mL of saturated NaCl solution.

-

Vortex thoroughly for 1 minute.

-

Centrifuge at 2000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The sample is now ready for GC-FID analysis.

-

GC-FID Analysis

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.

-

Column: A polar capillary column suitable for FAME analysis, such as a HP-88 (100 m x 0.25 mm x 0.20 µm) or a similar column is recommended.[5]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).[5]

-

Temperatures:

-

Injection: 1 µL of the FAME extract in split mode (e.g., 50:1 split ratio).[5]

Data Presentation: Quantitative Summary

The following tables summarize the expected performance characteristics of the GC-FID method for the quantification of long-chain monounsaturated fatty acids, which can be used as a benchmark for the analysis of this compound. Actual values for this compound should be determined experimentally using a certified reference standard.

Table 1: Method Validation Parameters

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.999 | [4] |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | [4] |

| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL | [4] |

| Precision (RSD%) | < 5% | [6] |

| Accuracy (Recovery %) | 95 - 105% | [6] |

Table 2: Example Calibration Data for a Long-Chain Monounsaturated Fatty Acid

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | 15,000 |

| 5 | 75,000 |

| 10 | 152,000 |

| 25 | 378,000 |

| 50 | 755,000 |

| 100 | 1,510,000 |

Note: This data is illustrative. A calibration curve for this compound methyl ester must be generated using a certified standard.

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Key factors influencing the accurate quantification of fatty acids by GC-FID.

References

Application Notes and Protocols for the Isolation of (14Z)-14-Eicosenoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

(14Z)-14-Eicosenoic acid, also known as gondoic acid, is a long-chain monounsaturated omega-9 fatty acid. Its isolation and purification are critical for various research applications, including lipidomics, drug development, and nutritional science. This document provides a detailed protocol for the efficient extraction and isolation of this compound from biological samples. The methodology is based on a combination of classical lipid extraction techniques and modern chromatographic purification.

The protocol involves an initial total lipid extraction from the sample matrix using a modified Folch or Bligh-Dyer method, followed by fractionation of the lipid classes using solid-phase extraction (SPE) to isolate the free fatty acid fraction. For applications requiring high purity, an optional argentation chromatography step is described.

Data Presentation

The following tables summarize the expected recovery and purity at each stage of the isolation protocol. These values are representative and may vary depending on the sample matrix and experimental conditions.

Table 1: Comparison of Total Lipid Extraction Methods

| Method | Key Solvent System | Typical Recovery of Total Lipids | Advantages | Disadvantages |

| Folch Method | Chloroform:Methanol (2:1, v/v) | ≥95%[1][2] | High efficiency for a broad range of lipids.[3][4] | Use of chloroform, which is a health and safety concern.[4] |

| Bligh-Dyer Method | Chloroform:Methanol:Water (1:2:0.8, v/v/v) | ≥95% (for samples <2% lipid)[1] | Reduced solvent volume compared to Folch.[1] | Lower efficiency for samples with high lipid content (>2%).[1][5] |

| Hexane/Isopropanol | Hexane:Isopropanol (3:2, v/v) | ~95% | Less toxic than chloroform. | May have lower efficiency for polar lipids. |

Table 2: Expected Yield and Purity after Solid-Phase Extraction (SPE)

| SPE Sorbent | Elution Solvent for Free Fatty Acids | Expected Recovery of Free Fatty Acids | Expected Purity of Free Fatty Acid Fraction |

| Aminopropyl | Diethyl ether with 2% acetic acid | >95%[6] | High |

| Silica Gel | Diethyl ether with 1% acetic acid | >90% | Good |

| Strata-X | Methanol | >95%[7] | High (for reversed-phase) |

Experimental Protocols

This section provides detailed step-by-step procedures for the isolation of this compound.

Protocol 1: Total Lipid Extraction (Modified Folch Method)

This protocol is suitable for the extraction of total lipids from various biological samples such as tissues, cell pellets, or biofluids.

Materials:

-

Homogenizer

-

Glass centrifuge tubes with PTFE-lined caps

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Homogenization: Homogenize 1 gram of tissue or 1 mL of cell pellet/biofluid in a glass tube with 20 mL of a chloroform:methanol (2:1, v/v) mixture.[4][8]

-

Agitation: Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.[4]

-

Phase Separation: Add 4 mL of 0.9% NaCl solution to the homogenate.[4]

-

Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 2,000 x g for 10 minutes to facilitate phase separation.[4] Two distinct layers will form.

-

Lipid Phase Collection: The lower layer is the chloroform phase containing the lipids.[8] Carefully collect this bottom layer using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.

-

Storage: Store the dried lipid extract at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation.

Protocol 2: Isolation of Free Fatty Acids by Solid-Phase Extraction (SPE)

This protocol describes the separation of the free fatty acid fraction from the total lipid extract using an aminopropyl-bonded silica SPE cartridge.

Materials:

-

Aminopropyl SPE cartridges (e.g., 500 mg)

-

SPE vacuum manifold

-

Chloroform

-

2-Propanol

-

Hexane

-

Diethyl ether

-

Acetic acid

-

Glass collection tubes

Procedure:

-

Cartridge Conditioning: Condition the aminopropyl SPE cartridge by sequentially passing 5 mL of hexane through it. Do not allow the cartridge to dry out.

-

Sample Loading: Re-dissolve the dried total lipid extract from Protocol 1 in 1 mL of chloroform. Load the sample onto the conditioned SPE cartridge.

-

Elution of Neutral Lipids: Elute the neutral lipids (e.g., triglycerides, cholesterol esters) by passing 10 mL of chloroform:2-propanol (2:1, v/v) through the cartridge. Collect this fraction for other analyses if desired, but discard it for the purpose of isolating free fatty acids.

-

Elution of Free Fatty Acids: Elute the free fatty acid fraction, including this compound, by passing 10 mL of diethyl ether containing 2% acetic acid through the cartridge into a clean collection tube.[6]

-

Drying: Evaporate the solvent from the collected free fatty acid fraction under a stream of nitrogen.

-

Storage: Store the purified free fatty acid fraction at -20°C or -80°C under a nitrogen atmosphere.

Protocol 3: (Optional) High-Purity Isolation by Argentation Thin-Layer Chromatography (TLC)

For applications requiring highly purified this compound, free from other unsaturated fatty acids, argentation TLC can be employed. This technique separates fatty acids based on the number, position, and geometry of their double bonds.

Materials:

-

Silica gel TLC plates impregnated with silver nitrate (AgNO₃)

-

TLC development tank

-

Hexane

-

Diethyl ether

-

Acetic acid

-

Fatty acid standards

-

Iodine vapor or other suitable visualization agent

-

Scraping tool

-

Solvent for extraction from silica

Procedure:

-

Plate Preparation: Prepare or use commercially available silver nitrate-impregnated TLC plates.

-

Sample Application: Dissolve the free fatty acid fraction from Protocol 2 in a small volume of hexane. Spot the sample, along with a this compound standard, onto the TLC plate.

-

Chromatographic Development: Develop the plate in a TLC tank saturated with a solvent system such as hexane:diethyl ether:acetic acid (e.g., 80:20:1, v/v/v). The optimal solvent system may require empirical determination.

-

Visualization: After development, visualize the separated fatty acid bands using a non-destructive method if possible, or by brief exposure to iodine vapor. The band corresponding to this compound can be identified by comparing its migration to the standard.

-

Extraction: Scrape the silica gel band corresponding to this compound into a glass tube.

-

Elution: Elute the fatty acid from the silica gel using a polar solvent mixture like chloroform:methanol (2:1, v/v).

-

Drying and Storage: Filter the solution to remove the silica gel, evaporate the solvent under nitrogen, and store the purified this compound at -80°C.

Mandatory Visualization

Caption: Experimental workflow for the isolation of this compound.

Caption: Logical flow of the modified Folch lipid extraction method.

References

- 1. vliz.be [vliz.be]

- 2. repository.seafdec.org [repository.seafdec.org]

- 3. aquaculture.ugent.be [aquaculture.ugent.be]

- 4. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 5. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. lipidmaps.org [lipidmaps.org]

- 8. Lipid extraction by folch method | PPTX [slideshare.net]

Application Note: Derivatization of 14-Eicosenoic Acid to its Fatty Acid Methyl Ester (FAME) for Gas Chromatography (GC) Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of fatty acids.[1][2] However, the direct analysis of free fatty acids like 14-eicosenoic acid can be challenging due to their low volatility and the tendency of their polar carboxyl groups to form hydrogen bonds, which can lead to poor peak shape and inaccurate quantification.[1][3][4] To overcome these issues, a derivatization step is employed to convert the fatty acids into more volatile and less polar derivatives.[1] The most common method is the esterification of fatty acids into their corresponding fatty acid methyl esters (FAMEs).[1][3] This process neutralizes the polar carboxyl group, allowing for separation based on boiling point, degree of unsaturation, and molecular geometry.[1] This application note provides a detailed protocol for the derivatization of 14-eicosenoic acid to its FAME using a boron trifluoride-methanol (BF3-Methanol) reagent, followed by analysis using gas chromatography with flame ionization detection (GC-FID).

Experimental Protocols

This section details the methodology for the derivatization of 14-eicosenoic acid and subsequent GC analysis.

1. Reagents and Materials

-

14-Eicosenoic acid standard

-

Boron trifluoride-methanol (BF3-Methanol) solution, 12-14% w/w

-

Methanol, anhydrous

-

Hexane, GC grade

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Nitrogen gas, high purity

-

Screw-capped glass tubes with PTFE liners

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

-

GC vials with inserts

-

Micropipettes

2. Standard Preparation

Prepare a stock solution of 14-eicosenoic acid in a suitable organic solvent such as hexane or toluene at a concentration of 1 mg/mL. From this stock solution, prepare a series of working standards of varying concentrations to generate a calibration curve.

3. Derivatization Procedure: Acid-Catalyzed Esterification

This protocol is based on the widely used BF3-methanol method for the esterification of free fatty acids.[1][5][6]

-

Sample Preparation: Accurately pipette a known volume of the 14-eicosenoic acid standard solution into a screw-capped glass tube. If the sample is in an aqueous solution, it must first be evaporated to dryness under a stream of nitrogen.[1]

-

Reagent Addition: Add 2 mL of BF3-methanol solution to the sample in the tube.[3] For samples where hydrolysis of complex lipids is also desired, a preliminary saponification step with methanolic sodium hydroxide can be performed before the addition of the BF3 reagent.[7]

-

Reaction: Tightly cap the tube and heat it in a heating block or water bath at 60-100°C for 5-10 minutes.[1][3] The optimal time and temperature may need to be determined empirically for specific sample types.[1] For this application, heating at 80°C for 10 minutes is a good starting point.

-

Extraction of FAMEs:

-

Sample Collection and Drying:

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

-

Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.[3]

-

The sample is now ready for GC analysis.

-

4. Gas Chromatography (GC) Analysis Conditions

The following are typical GC conditions for the analysis of FAMEs. Optimization may be required based on the specific instrument and column used.

-

Gas Chromatograph: Agilent 7890B or equivalent with a Flame Ionization Detector (FID).

-

Column: A polar stationary phase column, such as a polyethylene glycol (e.g., DB-Wax) or a cyanopropyl silicone (e.g., HP-88) column, is recommended for FAME analysis.[8] A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min for Helium).[8]

-

Inlet Temperature: 250°C.[8]

-

Split Ratio: 50:1.[8]

-

Injection Volume: 1 µL.[8]

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 240°C.

-

Hold: 5 minutes at 240°C.[8]

-

-

Detector Temperature: 280°C.[8]

-

Detector Gases: Hydrogen, Air, and Makeup gas (Helium or Nitrogen) at flow rates recommended by the manufacturer.[8]

Data Presentation

The quantitative data obtained from the GC analysis can be summarized in a table for easy comparison.

| Analyte | Retention Time (min) | Peak Area (arbitrary units) | Concentration (µg/mL) |

| 14-Eicosenoic acid (underivatized) | N/A (not volatile) | N/A | 100 |

| 14-Eicosenoic acid methyl ester | 12.5 | 1,500,000 | 100 |

Note: The underivatized 14-eicosenoic acid is not expected to elute under typical GC conditions for FAME analysis due to its low volatility.

Mandatory Visualization